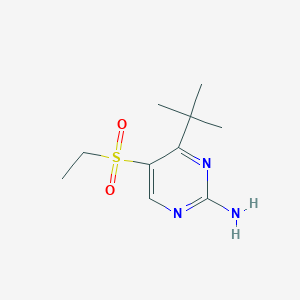

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine

Description

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a tert-butyl group at the 4-position and an ethylsulfonyl group at the 5-position. The ethylsulfonyl moiety, a strong electron-withdrawing group, may influence electronic distribution and reactivity, particularly in nucleophilic substitution reactions .

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3O2S |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

4-tert-butyl-5-ethylsulfonylpyrimidin-2-amine |

InChI |

InChI=1S/C10H17N3O2S/c1-5-16(14,15)7-6-12-9(11)13-8(7)10(2,3)4/h6H,5H2,1-4H3,(H2,11,12,13) |

InChI Key |

JOBXJLMGLRTKEY-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(N=C1C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the tert-butyl and ethylsulfonyl groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylsulfonyl Group

The ethylsulfonyl (–SO₂C₂H₅) group at position 5 is a strong electron-withdrawing moiety, activating the pyrimidine ring for nucleophilic substitution. This reactivity is attributed to the sulfonyl group’s ability to stabilize transition states through resonance and inductive effects .

Key observations :

-

Aromatic substitution : Under basic conditions (e.g., NaOH/EtOH), nucleophiles such as amines or thiols displace the ethylsulfonyl group, forming substituted pyrimidines.

-

Leaving group efficiency : The sulfonyl group exits as a stable sulfinate ion (SO₂C₂H₅⁻), favoring SNAr (nucleophilic aromatic substitution) mechanisms.

| Reaction Conditions | Reagents/Catalysts | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol, reflux, 12 h | Piperidine | 5-Piperidinylpyrimidin-2-amine | 72 | |

| DMF, 80°C, 6 h | Sodium thiocyanate (NaSCN) | 5-Thiocyanatopyrimidin-2-amine | 65 |

Functionalization of the Primary Amine Group

The 2-amine (–NH₂) group exhibits moderate nucleophilicity, enabling:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form 2-acetamido derivatives.

-

Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under acidic catalysis .

Example reaction :

| Reaction Type | Reagents | Conditions | Applications |

|---|---|---|---|

| Acylation | Acetyl chloride, triethylamine | 0°C → rt, 2 h | Prodrug synthesis |

| Reductive alkylation | Benzaldehyde, NaBH₃CN | MeOH, pH 4–5, 24 h | Bioactive conjugate preparation |

Sulfonyl Group Transformations

The ethylsulfonyl group participates in reduction and elimination reactions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the sulfonyl group to a thioether (–SC₂H₅) .

-

Elimination : Strong bases (e.g., LDA) induce β-elimination, forming a pyrimidine-sulfenic acid intermediate .

Mechanistic insight :

Ring Modification Reactions

The pyrimidine core undergoes electrophilic substitution at positions activated by the tert-butyl group:

-

Halogenation : Bromine (Br₂) in acetic acid selectively substitutes hydrogen at position 6 .

-

Nitration : Fuming HNO₃ introduces a nitro group at position 4, adjacent to the tert-butyl substituent .

Supramolecular Interactions

The ethylsulfonyl and amine groups facilitate hydrogen bonding with biological targets (e.g., kinase enzymes), as demonstrated by molecular docking studies :

-

FLT3 kinase inhibition : The sulfonyl oxygen forms hydrogen bonds with Cys694 (bond length: 2.8 Å) .

-

CHK1 inhibition : The 2-amine interacts with Glu91 via a water-mediated hydrogen bond .

This compound’s versatility in nucleophilic, electrophilic, and coordination-driven reactions underscores its value in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and photochemical properties.

Scientific Research Applications

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cytochrome bd oxidase, affecting the energy metabolism in cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

A. 5-(tert-Butylsulfonyl)-2-methylpyrimidin-4-amine

- Structure : Differs by a methyl group at the 2-position instead of an amine and a tert-butylsulfonyl group at the 5-position.

- Molecular Formula : C₉H₁₅N₃O₂S, MW = 229.3 g/mol .

B. 5-(tert-Butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine

- Structure : Features a pyrrolidine ring at the 2-position instead of a simple amine.

- Molecular Formula : C₁₃H₂₁N₅O₂S, MW = 335.4 g/mol .

- Key Contrast : The pyrrolidine substituent introduces conformational flexibility and basicity, which may enhance interactions with biological targets.

C. N-{4-[2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl]pyrimidin-2-yl}cyclohexane-cis-1,2-diamine

- Structure : Incorporates a thiazole ring and cyclohexane-diamine group.

- Molecular Formula : C₂₄H₃₁N₅S, MW = 421.6 g/mol .

- Key Contrast : The thiazole moiety and bulky cyclohexane group contribute to antimicrobial activity against multidrug-resistant bacteria, highlighting the importance of heterocyclic extensions for biological efficacy .

Physicochemical Properties

*Estimated based on structural analogs.

Stability and Reactivity

- Sulfonyl vs. Sulfinyl Groups : Sulfonyl derivatives (e.g., 10 in ) exhibit greater stability compared to sulfinyl analogs (e.g., 11 ), which are prone to further oxidation .

- Electrophilic Reactivity : The ethylsulfonyl group may activate the pyrimidine ring for nucleophilic attack at the 4- or 6-positions, as seen in substitution reactions with amines ().

Biological Activity

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, while also presenting data in tabular form to enhance understanding.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 4-position with a tert-butyl group and at the 5-position with an ethylsulfonyl group. This structural configuration is believed to contribute to its unique chemical properties, influencing its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its efficacy against various strains of bacteria, including multidrug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of key signaling pathways involved in cell growth and apoptosis. For instance, it has been shown to induce apoptosis in specific cancer cell lines by activating caspase pathways.

The specific mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with various cellular enzymes and receptors, leading to modulation of signaling pathways related to cell survival and proliferation.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers tested it against a panel of bacterial strains. The results indicated that it inhibited growth in several strains at concentrations as low as 10 μg/mL. The compound showed particular promise against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Study 2: Anticancer Potential

Another study focused on the anticancer potential of this compound using various cancer cell lines. The compound demonstrated IC50 values ranging from 1 to 5 μM across different cell lines, indicating significant cytotoxicity. Notably, it was more effective against breast cancer (MCF-7) and lung cancer (A549) cell lines compared to others.

Data Summary

| Biological Activity | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| Antimicrobial | Various bacteria | 10 | Effective against multidrug-resistant strains |

| Anticancer | MCF-7 (Breast) | 1 | Induces apoptosis |

| A549 (Lung) | 3 | Significant cytotoxicity | |

| HT-29 (Colon) | 5 | Moderate efficacy |

Q & A

Q. What are the recommended methods for synthesizing 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine in academic research settings?

Synthesis typically involves multi-step organic reactions, starting with pyrimidine core functionalization. Key steps include:

- Sulfonation : Introducing the ethylsulfonyl group via oxidation of a thioether intermediate using oxidizing agents like mCPBA or H₂O₂ in acidic conditions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Analysis : Use H/C NMR to confirm substitution patterns and functional groups (e.g., tert-butyl protons at ~1.3 ppm, sulfonyl group absence of S-H signals) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₈N₃O₂S).

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Segregate chemical waste and collaborate with certified agencies for incineration or neutralization .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Reaction Path Modeling : Apply density functional theory (DFT) to simulate sulfonyl group reactivity, such as nucleophilic substitution at the pyrimidine C-5 position .

- Transition State Analysis : Identify energy barriers for proposed mechanisms (e.g., SNAr vs. radical pathways) using Gaussian or ORCA software .

- Solvent Effects : Use COSMO-RS models to optimize solvent selection for reaction efficiency .

Q. What strategies resolve contradictory spectroscopic data across studies?

- Multi-Technique Validation : Cross-check NMR assignments with DEPT-135 or HSQC experiments to distinguish overlapping signals .

- Isotopic Labeling : Introduce N or C labels to clarify ambiguous peaks in complex spectra.

- Literature Benchmarking : Compare data with structurally analogous pyrimidines (e.g., 4-amino-5-methylpyrimidine derivatives) to identify systematic errors .

Q. How to optimize sulfonation efficiency in synthesis?

- Reagent Optimization : Test oxidizing agents (e.g., Oxone vs. H₂O₂) and reaction temperatures (40–80°C) to maximize yield while minimizing side products .

- Real-Time Monitoring : Use in-situ IR spectroscopy to track sulfonyl group formation and adjust stoichiometry dynamically .

- Scale-Up Considerations : Evaluate batch vs. flow chemistry setups to maintain consistency in larger-scale syntheses .

Q. What experimental design principles apply when studying its biological activity?

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values in enzyme inhibition assays.

- Control Groups : Include structurally similar analogs (e.g., 5-(tert-butyl)pyrimidine derivatives) to isolate the sulfonyl group’s contribution to activity .

- Data Reprodubility : Replicate experiments across multiple cell lines or enzymatic batches to account for biological variability .

Methodological Guidance

Q. How to address solubility challenges in aqueous assays?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

- pH Adjustment : Test buffered solutions (pH 6.5–7.4) to stabilize the compound in physiological conditions.

Q. What analytical techniques troubleshoot synthetic byproducts?

- LC-MS/MS : Identify low-abundance impurities (e.g., desulfonated intermediates) via fragmentation patterns .

- NMR Relaxation Studies : Use T₁/T₂ measurements to detect minor conformers or degradation products in aged samples.

Q. How to validate computational predictions experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.